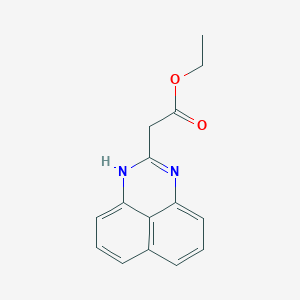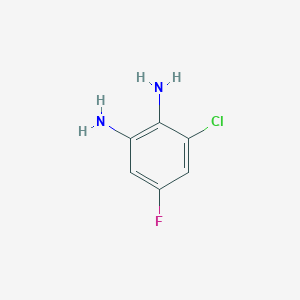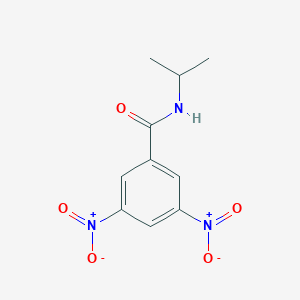![molecular formula C10H9NOS B177441 [5-(2-Pyridinyl)-2-Thienyl]Methanol CAS No. 197899-76-6](/img/structure/B177441.png)
[5-(2-Pyridinyl)-2-Thienyl]Methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[5-(2-Pyridinyl)-2-Thienyl]Methanol” is a chemical compound with the CAS Number: 197899-76-6 . It has a molecular weight of 192.26 . The IUPAC name for this compound is (5-(pyridin-2-yl)-1H-1lambda3-thiophen-2-yl)methanol .
Molecular Structure Analysis
The molecular formula of “[5-(2-Pyridinyl)-2-Thienyl]Methanol” is C10H9NOS . The average mass is 191.250 Da and the monoisotopic mass is 191.040482 Da .Physical And Chemical Properties Analysis
“[5-(2-Pyridinyl)-2-Thienyl]Methanol” has a storage temperature of 28 C .科学的研究の応用
Methanol in Transformer Insulating Oil
Methanol is used as a chemical marker for assessing the condition of solid insulation in power transformers. It's identified during thermal ageing tests with oil-immersed insulating papers and in transformer field samples. Methanol's stability and the relationship between its generation and the degradation of cellulose in insulating paper are key areas of study. Utilities have identified methanol during field measurements, demonstrating its utility in monitoring cellulosic insulation degradation in transformer mineral oil (Jalbert et al., 2019).
Methanol Synthesis and Applications
Methanol is an essential chemical manufactured in large quantities and is a potential future peaking fuel in coal gasification combined cycle power stations. Its roles range from a clean-burning fuel with low emissions to a primary transportation fuel or fuel additive. Methanol synthesis involves catalyst development, reactor technology, and the study of methanol decomposition pathways (Cybulski, 1994).
Methanol for Hydrogen Production
Methanol serves as a liquid hydrogen carrier and can produce high purity hydrogen. This encompasses methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The development of efficient catalysts and reactor technologies are significant areas of research. Copper-based catalysts, catalysts with spinel structures, and novel reactor structures like porous copper fiber sintered-felt are pivotal in improving activity and performance in hydrogen production from methanol (García et al., 2021).
Methanol to Propylene Conversion
The conversion of methanol to propylene (MTP) is crucial due to the high demand for propylene in petrochemicals production. This involves the use of various catalysts and structured supports to increase selectivity for olefins and reduce aromatics formation. The performance of these catalysts in methanol to propylene conversion is a significant research area (Ali et al., 2019).
Safety And Hazards
特性
IUPAC Name |
(5-pyridin-2-ylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-6,12H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGGWUSDQZLQCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Pyridinyl)-2-Thienyl]Methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

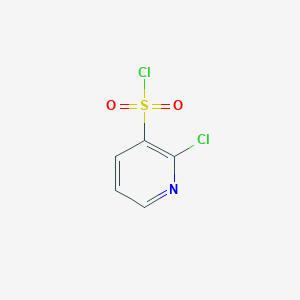
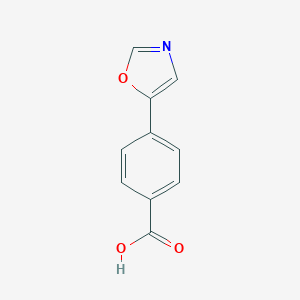
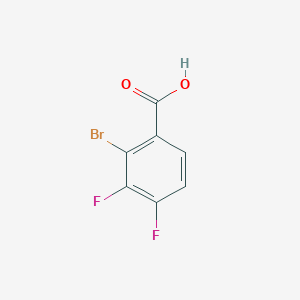
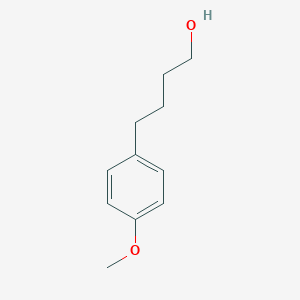
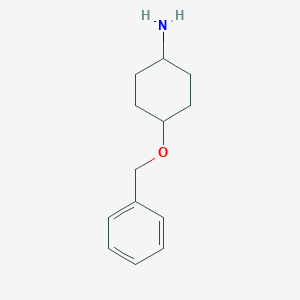
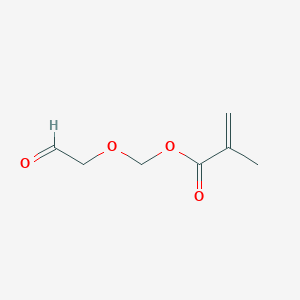
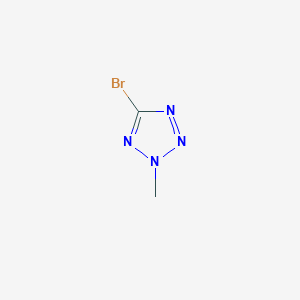
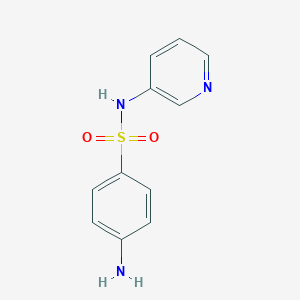
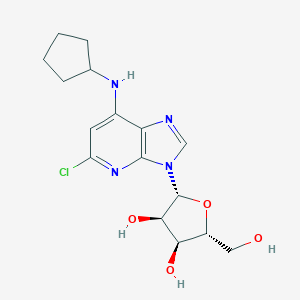
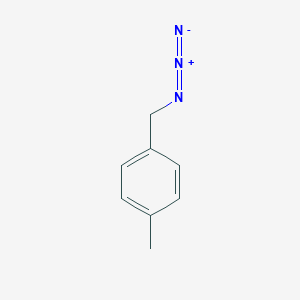
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)
